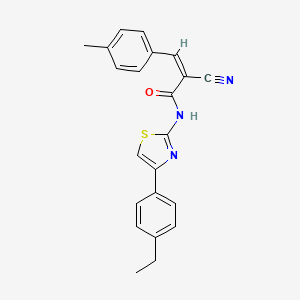
EN300-26605581
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- EN300-26605581 hat sich als Photokatalysator in Umweltanwendungen als vielversprechend erwiesen. Forscher haben seine Verwendung in der Luftreinigung, der Behandlung organischer Abwässer, der Entfernung von Schwermetallionen und der Sterilisation untersucht . Seine einzigartige chemische Struktur und seine elektronischen Eigenschaften machen ihn zu einem Kandidaten für eine nachhaltige und effiziente Schadstoffzersetzung.
- This compound wurde in molekular geprägte Polymere (MIPs) integriert. Diese MIPs dienen als selektive Erkennungselemente für spezifische Analyten. So wurde beispielsweise ein elektrochemischer Sensor auf Basis eines Polydopamin-basierten MIP zur Detektion von Darmmtaboliten entwickelt . Solche Anwendungen unterstreichen sein Potenzial in der Biosensorik und Diagnostik.
Photokatalyse und Umweltbehebung
Polymerchemie und molekulare Imprägnierung
Zusammenfassend lässt sich sagen, dass this compound/Z44412406 eine vielseitige Verbindung mit Anwendungen in verschiedenen wissenschaftlichen Disziplinen ist. Seine einzigartigen Eigenschaften inspirieren Forscher weiterhin, und weitere Studien werden zusätzliche Anwendungen aufdecken und sein Potenzial optimieren. 🌟
Biologische Aktivität
(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide is primarily attributed to its interaction with various biological targets. Research indicates that it may exert antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation, potentially through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and other kinases involved in cell signaling pathways.
- Apoptosis Induction : It could promote apoptosis in cancer cells through intrinsic pathways, leading to cell death.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Antitumor Activity
A study conducted on various thiazole derivatives, including (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide, demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, suggesting potent antitumor activity.
| Cell Line | IC50 (μM) |
|---|---|
| Mia PaCa-2 | 5.0 |
| PANC-1 | 6.5 |
| RKO | 7.0 |
| LoVo | 8.0 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against common pathogens using disk diffusion methods. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Studies
- Case Study on Cancer Cell Lines : A comprehensive study assessed the effects of thiazole derivatives on various cancer cell lines, revealing that (Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide significantly inhibited cell growth and induced apoptosis.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole compounds, where this specific derivative showed promising results against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-3-16-8-10-18(11-9-16)20-14-27-22(24-20)25-21(26)19(13-23)12-17-6-4-15(2)5-7-17/h4-12,14H,3H2,1-2H3,(H,24,25,26)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCGOMYUQLGBS-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














